![molecular formula C8H15ClF3NO2 B1449506 Tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride CAS No. 2060042-55-7](/img/structure/B1449506.png)
Tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride is defined by its molecular formula, C8H15ClF3NO2. This indicates that the compound contains eight carbon atoms, fifteen hydrogen atoms, one chlorine atom, three fluorine atoms, one nitrogen atom, and two oxygen atoms.Chemical Reactions Analysis
While specific chemical reactions involving Tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride are not available, tert-butyl compounds are known to participate in various chemical reactions. For instance, tert-butyl alcohol reacts with hydrogen chloride to form tert-butyl chloride .Physical And Chemical Properties Analysis
Tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride has a molecular weight of 249.66 g/mol. Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthetic Methodology
One of the primary applications of tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride in scientific research is in the field of synthetic chemistry. It has been used in the synthesis of highly fluorinated amino acids, which are valuable in medicinal chemistry due to their enhanced metabolic stability and bioavailability. For instance, a study by Tianwen Li et al. (2013) outlines a convenient one-pot synthesis of enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives, demonstrating the utility of this compound in synthesizing amino acid derivatives with potential pharmaceutical applications (Li, Shang, Cheng, & Zhao, 2013).
Safety and Hazards
While specific safety and hazard information for Tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride is not available, it’s important to handle all chemical compounds with care and use appropriate safety measures. For instance, tert-butylamine, a related compound, is known to be flammable and harmful if swallowed .
properties
IUPAC Name |
tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO2.ClH/c1-6(2,3)14-5(13)7(4,12)8(9,10)11;/h12H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPFCPBOJVVLRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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